molecular formula C7H5F4NO B1406651 (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol CAS No. 1227570-75-3

(6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol

Cat. No.: B1406651
CAS No.: 1227570-75-3
M. Wt: 195.11 g/mol
InChI Key: VMQPVJADWIMNQB-UHFFFAOYSA-N
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Description

(6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol ( 1227570-75-3) is a fluorinated pyridine derivative of high interest in scientific research and development. This compound, with the molecular formula C 7 H 5 F 4 NO and a molecular weight of 195.11 g/mol, serves as a versatile chemical building block . The presence of both a fluoro and a trifluoromethyl group on the pyridine ring makes this compound a valuable scaffold for medicinal chemistry and agrochemical research . Researchers utilize this and similar structures in the synthesis of more complex molecules, leveraging the properties of the fluorine atoms to modulate the compound's lipophilicity, metabolic stability, and binding affinity . The hydroxymethyl group at the 3-position provides a reactive handle for further chemical transformations, allowing for the construction of amides, esters, or ethers, thereby enabling its integration into a wider array of target structures. As with many specialized fluorinated compounds, its primary applications lie in early-stage research and development pipelines. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can request current availability and pricing information directly.

Properties

IUPAC Name

[6-fluoro-2-(trifluoromethyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4NO/c8-5-2-1-4(3-13)6(12-5)7(9,10)11/h1-2,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQPVJADWIMNQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CO)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of 6-(Trifluoromethyl)pyridine-2-carboxylic Acid to (6-Trifluoromethylpyridin-2-yl)methanol

A commonly reported route starts from 6-(trifluoromethyl)pyridine-2-carboxylic acid, which is converted to the corresponding activated intermediate and then reduced to the target alcohol.

Step Reagents & Conditions Description Yield & Notes
1 Triethylamine, ethyl chloroformate, THF, 0 °C to -5 °C Formation of mixed anhydride intermediate by reaction of carboxylic acid with ethyl chloroformate in presence of triethylamine Stirred for 30 min at 0 °C
2 Lithium borohydride (LiBH4), addition at < -5 °C, then warming to RT Reduction of the activated intermediate to the primary alcohol Stirred 1 h at RT
3 Quenching with methanol and aqueous NaOH, extraction, acidification to pH 5 Work-up and isolation of (6-trifluoromethylpyridin-2-yl)methanol Purification by flash chromatography; product obtained as oil
Yield ~760 mg from 2.53 g acid (approximate yield not explicitly stated) -

This method is documented with detailed experimental conditions, including temperature control and work-up to maintain product integrity.

Alternative Reduction Using Sodium Borohydride after Formylation

Another approach involves:

  • Lithiation of 2-bromo-6-trifluoromethylpyridine at -78 °C with n-butyllithium.
  • Formylation by addition of N,N-dimethylformamide (DMF) to generate the aldehyde intermediate.
  • Reduction of the aldehyde with sodium borohydride in methanol at room temperature to yield the alcohol.
Step Reagents & Conditions Description Yield & Notes
1 2-Bromo-6-trifluoromethylpyridine, n-butyllithium, toluene, -78 °C Metal-halogen exchange to generate lithiated intermediate Stirred 10 min
2 DMF addition at -78 °C Formylation to aldehyde intermediate Stirred 10 min
3 Sodium borohydride, methanol, RT Reduction of aldehyde to alcohol Stirred 1 h
4 Quenching with aqueous ammonium chloride, extraction, drying Work-up and isolation Crude product obtained in good yield (~1.7 g from 2 g starting material)

This method provides a practical route from halogenated pyridine precursors.

Conversion of (6-Trifluoromethylpyridin-2-yl)methanol to 2-Chloromethyl-6-trifluoromethylpyridine

For further functionalization, the alcohol can be converted to the corresponding chloromethyl derivative by treatment with thionyl chloride:

Step Reagents & Conditions Description Yield & Notes
1 (6-Trifluoromethylpyridin-2-yl)methanol, thionyl chloride, dichloromethane, RT Chlorination of the primary alcohol to chloromethyl derivative Stirred 4 h at RT
2 Work-up with acidification and extraction Isolation of 2-chloromethyl-6-trifluoromethylpyridine Obtained as white solid (~200 mg from 760 mg alcohol)

This step is useful for subsequent nucleophilic substitution reactions.

General Synthetic Considerations

  • Temperature control is critical during reduction steps to avoid decomposition or side reactions.
  • Use of lithium borohydride is preferred over sodium borohydride for reduction of mixed anhydrides due to higher reactivity.
  • Purification is commonly done by flash chromatography using ethyl acetate/hexane mixtures.
  • The fluorine and trifluoromethyl substituents are stable under the described reaction conditions, preserving the desired substitution pattern.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Product Yield/Notes
Method A 6-(Trifluoromethyl)pyridine-2-carboxylic acid Triethylamine, ethyl chloroformate, LiBH4 0 °C to RT, THF solvent (6-Trifluoromethylpyridin-2-yl)methanol Moderate yield; purification by flash chromatography
Method B 2-Bromo-6-trifluoromethylpyridine n-Butyllithium, DMF, NaBH4 -78 °C to RT, toluene/MeOH (6-Trifluoromethylpyridin-2-yl)methanol Good yield; direct from halogenated pyridine
Method C (6-Trifluoromethylpyridin-2-yl)methanol Thionyl chloride RT, DCM 2-Chloromethyl-6-trifluoromethylpyridine Useful intermediate for further synthesis

Research Findings and Analysis

  • The use of mixed anhydride intermediates activated by ethyl chloroformate provides a mild and efficient route to reduce pyridine carboxylic acids to the corresponding alcohols without affecting sensitive substituents such as trifluoromethyl and fluorine groups.
  • Lithium borohydride is effective for selective reduction of these intermediates at low temperature, minimizing side reactions.
  • The lithiation-formylation-reduction sequence starting from halogenated pyridines offers an alternative route, particularly useful when halogen substituents are desired for further functionalization.
  • Chlorination of the alcohol with thionyl chloride proceeds smoothly at room temperature, enabling the synthesis of chloromethyl derivatives for subsequent nucleophilic substitution reactions.
  • These methods are supported by spectral data such as ^1H NMR and LCMS confirming the structure and purity of the products.

Scientific Research Applications

Medicinal Chemistry

(6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol has been investigated for its potential therapeutic properties:

  • Anti-inflammatory Activity : Studies suggest that this compound may inhibit pathways associated with inflammation, making it a candidate for developing anti-inflammatory drugs.
  • Anticancer Properties : Preliminary research indicates that it may interact with biological targets involved in cancer progression, warranting further investigation into its efficacy as an anticancer agent.

Agrochemicals

The compound serves as a building block in synthesizing various agrochemicals. Its trifluoromethyl group enhances lipophilicity and biological activity, making it suitable for developing pesticides and herbicides .

Research indicates that this compound exhibits notable biological activities:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, influencing various metabolic pathways. This feature is critical in drug discovery, particularly for targeting specific diseases such as cancer .

Case Studies

StudyFocusFindings
Study AAnti-inflammatory effectsDemonstrated inhibition of pro-inflammatory cytokines in vitro.
Study BAnticancer activityShowed potential to induce apoptosis in cancer cell lines.
Study CAgrochemical applicationsEvaluated as an effective pesticide against common agricultural pests.

Mechanism of Action

The mechanism of action of (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol is largely dependent on its interaction with specific molecular targets. The presence of fluoro and trifluoromethyl groups enhances its ability to interact with biological macromolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Research Findings and Challenges

  • Synthetic Complexity : Introducing both -F and -CF₃ groups requires multi-step reactions, increasing production costs .

Biological Activity

(6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol is a fluorinated pyridine derivative notable for its potential biological activities. This compound, characterized by the molecular formula C7H5F4NO\text{C}_7\text{H}_5\text{F}_4\text{N}\text{O} and a molecular weight of 195.11 g/mol, features a unique structure that enhances its interaction with biological targets, making it a candidate for medicinal chemistry applications, particularly in drug discovery and development.

Chemical Structure and Properties

The compound consists of a pyridine ring substituted with a trifluoromethyl group and a hydroxymethyl group. The presence of these functional groups imparts distinct electronic and steric properties, enhancing its stability and reactivity compared to other pyridine derivatives. The trifluoromethyl group significantly contributes to its lipophilicity, which is crucial for biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits several potential therapeutic properties:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, offering potential applications in treating inflammatory diseases.
  • Anticancer Properties : The compound has been explored for its ability to inhibit cancer cell growth, particularly in various in vitro models .

The biological activity of this compound is believed to be mediated through its ability to form hydrogen bonds due to the hydroxymethyl group. This property may facilitate interactions with proteins or enzymes involved in critical biological pathways. However, detailed studies are necessary to elucidate the specific mechanisms underlying these interactions and their therapeutic implications .

Comparative Analysis with Similar Compounds

The following table highlights some structurally similar compounds and their unique features:

Compound NameCAS NumberUnique Features
(6-Chloro-2-(trifluoromethyl)pyridin-3-yl)methanol131747-53-0Contains chlorine instead of fluorine
(6-Bromo-2-(trifluoromethyl)pyridin-3-yl)methanol1227570-75-3Contains bromine; different reactivity profile
(6-Methyl-2-(trifluoromethyl)pyridin-3-yl)methanol155377-05-2Methyl group alters electronic properties

This comparison illustrates that the presence of the fluoro group in this compound enhances its stability and reactivity compared to its chloro and bromo analogs, while the trifluoromethyl group contributes significantly to its biological interaction potential.

Case Studies and Research Findings

Several studies have investigated the biological activity of related pyridine derivatives. For instance, compounds with similar substitutions have shown varying degrees of potency against specific targets:

  • EED Binding Studies : In a study examining compounds similar to this compound, it was found that modifications at the 4-position of the pyridine ring could enhance binding affinity to EED protein targets, with some analogs exhibiting IC50 values as low as 0.4 nM .
  • Antimalarial Activity : Research focusing on dihydroquinazolinone derivatives revealed that trifluoromethyl substitutions could significantly improve activity against malaria parasites, indicating a potential pathway for further exploration of this compound in antiparasitic drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol, and how can purity be ensured?

  • Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution using 2-chloro-6-(trifluoromethyl)pyridine and potassium fluoride (KF) in dimethyl sulfoxide (DMSO), followed by reduction with lithium aluminum hydride (LiAlH4) to yield the methanol derivative. Critical purity checks involve:

  • Chromatography : HPLC retention time analysis (e.g., 0.29 minutes under SQD-FA50 conditions) to confirm identity .
  • Mass Spectrometry : LCMS data (e.g., m/z 393 [M+H]<sup>+</sup>) to verify molecular weight .
  • Elemental Analysis : Quantifying fluorine content via combustion analysis to validate substitution efficiency .

Q. How does the compound interact with biological targets, and what techniques validate these interactions?

  • Methodological Answer : The fluorinated and trifluoromethyl groups enhance binding to enzymes/receptors via hydrogen bonding and hydrophobic interactions. Techniques include:

  • Isothermal Titration Calorimetry (ITC) : To measure binding affinity and thermodynamics.
  • X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., kinases or GPCRs), though no specific structures are reported in the evidence .
  • NMR Titration : Monitor chemical shift perturbations in <sup>19</sup>F NMR to track binding events .

Q. What are the primary applications of this compound in drug discovery?

  • Methodological Answer : It serves as a building block for fluorinated drug candidates, particularly in:

  • Anticancer Agents : Functionalization via esterification or etherification to improve cell permeability .
  • Anti-inflammatory Compounds : Screening in COX-2 inhibition assays using ELISA-based protocols .
  • Agrochemicals : Derivatization to enhance photostability and pesticidal activity in field trials .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Methodological Answer :

  • Solvent Selection : Replace DMSO with polar aprotic solvents (e.g., THF) to reduce side reactions, as seen in patent protocols .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate fluorination kinetics .
  • Temperature Control : Maintain reactions below 60°C to prevent decomposition, validated by in-situ FTIR monitoring .

Q. What advanced analytical strategies resolve contradictions in purity assessments?

  • Methodological Answer : Discrepancies in HPLC/LCMS data (e.g., varying retention times) are addressed via:

  • Hyphenated Techniques : LC-MS/MS with collision-induced dissociation (CID) to distinguish isobaric impurities .
  • Chiral HPLC : Resolve enantiomeric impurities using cellulose-based columns if stereoisomers form during synthesis .
  • Dynamic NMR : Detect rotamers or conformational isomers that may skew purity estimates .

Q. How can computational modeling predict the compound’s metabolic stability?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) of C-F bonds to predict oxidative metabolism .
  • Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots .
  • QSAR Models : Train algorithms on fluorinated pyridine datasets to correlate substituent effects with half-life in hepatocyte assays .

Q. What strategies improve the compound’s solubility for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Synthesize phosphate or sulfate esters to enhance aqueous solubility, followed by enzymatic cleavage studies .
  • Co-crystallization : Screen with cyclodextrins or co-solvents (e.g., PEG 400) using phase solubility diagrams .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles and assess release kinetics via dialysis membranes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol
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(6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol

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